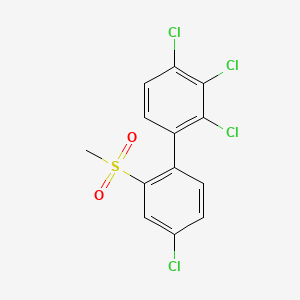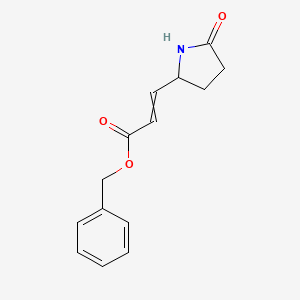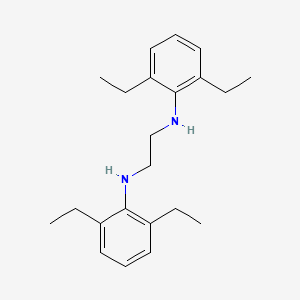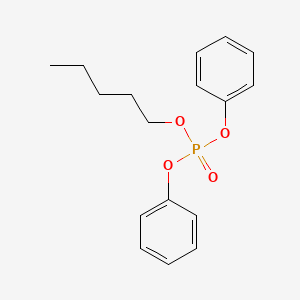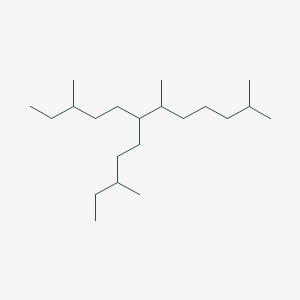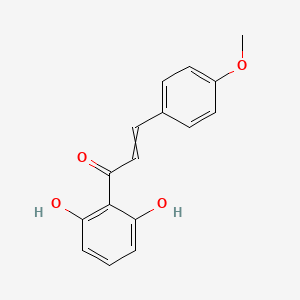![molecular formula C14H16 B14336681 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane CAS No. 105826-14-0](/img/structure/B14336681.png)
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the ethenylidene and propadienylidene groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as distillation or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .
Applications De Recherche Scientifique
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For example, its derivatives have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound’s unique structure allows it to interact with these receptors, modulating their activity and potentially offering therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
105826-14-0 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-3-5-12-8-13-6-11(4-2)7-14(9-12)10-13/h13-14H,1-2,6-10H2 |
Clé InChI |
QZPIRRFNQIIRDE-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=C1CC2CC(C1)CC(=C=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


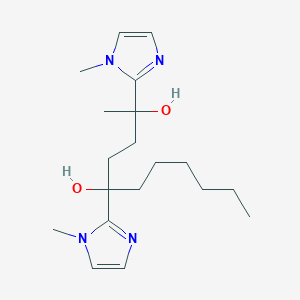


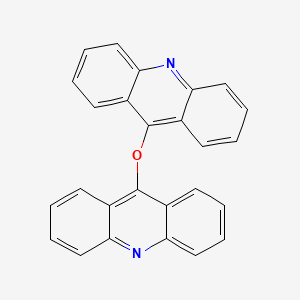
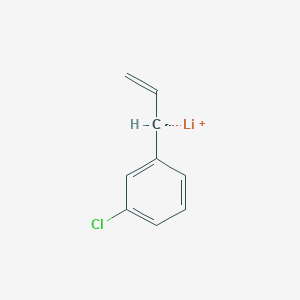
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
